molecular formula C8H16O2 B171299 2-Hexanone, 3-methoxy-4-methyl-(9CI) CAS No. 198628-57-8

2-Hexanone, 3-methoxy-4-methyl-(9CI)

Cat. No.: B171299
CAS No.: 198628-57-8
M. Wt: 144.21 g/mol
InChI Key: WWZBQMPZQSLSFR-UHFFFAOYSA-N
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Description

2-Hexanone, 3-methoxy-4-methyl-(9CI) is an organic compound with the molecular formula C8H16O2 It is a ketone with a methoxy group and a methyl group attached to the hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexanone, 3-methoxy-4-methyl-(9CI) can be achieved through several methods. One common approach involves the alkylation of 3-methoxy-2-hexanone with methyl iodide in the presence of a strong base such as sodium hydride. Another method includes the reaction of 3-methoxy-2-hexanone with methyl magnesium bromide (Grignard reagent) followed by oxidation.

Industrial Production Methods: Industrial production of 2-Hexanone, 3-methoxy-4-methyl-(9CI) typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Hexanone, 3-methoxy-4-methyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Various nucleophiles like halides, amines, and thiols

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted ketones

Scientific Research Applications

2-Hexanone, 3-methoxy-4-methyl-(9CI) has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving ketones.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-Hexanone, 3-methoxy-4-methyl-(9CI) involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The methoxy and methyl groups influence its reactivity and interaction with other molecules, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

  • 3-Methoxy-2-hexanone
  • 4-Methyl-2-hexanone
  • 3-Methoxy-4-methyl-2-pentanone

Comparison: 2-Hexanone, 3-methoxy-4-methyl-(9CI) is unique due to the presence of both a methoxy and a methyl group on the hexane chain. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions compared to its analogs. Additionally, its specific structure makes it a valuable intermediate in the synthesis of various organic compounds.

Properties

CAS No.

198628-57-8

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3-methoxy-4-methylhexan-2-one

InChI

InChI=1S/C8H16O2/c1-5-6(2)8(10-4)7(3)9/h6,8H,5H2,1-4H3

InChI Key

WWZBQMPZQSLSFR-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)C)OC

Canonical SMILES

CCC(C)C(C(=O)C)OC

Synonyms

2-Hexanone, 3-methoxy-4-methyl- (9CI)

Origin of Product

United States

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